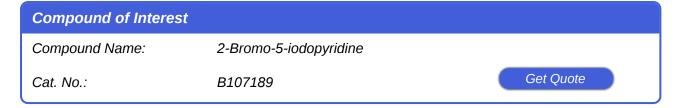


# Technical Guide: Characterization of 2-Bromo-5-iodopyridine (CAS: 73290-22-9)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characterization, synthesis protocols, and key applications of **2-Bromo-5-iodopyridine**. This versatile heterocyclic building block is a crucial intermediate in the synthesis of novel pharmaceuticals and functional materials.

# **Physicochemical Properties**

**2-Bromo-5-iodopyridine** is a white to off-white solid powder at room temperature.[1][2][3] It is sensitive to light and should be stored accordingly in a cool, dark, and dry place.[4][5][6] Its key physical and chemical properties are summarized in the table below.



Property	Value	Reference(s)
CAS Number	73290-22-9	[1][7][8]
Molecular Formula	C₅H₃BrIN	[1][7][8][9]
Molecular Weight	283.89 g/mol	[1][7][8][9]
Appearance	White to off-white solid powder/crystal	[1][2][4]
Melting Point	121-123 °C	[9][10][11]
Density	~2.3 g/cm³	[1]
Solubility	Soluble in DMSO, DMF, CH <sub>2</sub> Cl <sub>2</sub> , EtOAc, MeOH, EtOH	[1][3]
Poor solubility in water	[1][3][11]	
pKa (Predicted)	-1.23 ± 0.10	[4]
Refractive Index (Predicted)	1.666	[4][12]
Vapor Pressure	0.00714 mmHg at 25°C	[4]

# **Spectroscopic Characterization**

Spectroscopic analysis is essential for confirming the identity and purity of **2-Bromo-5-iodopyridine**. While specific datasets can vary by instrument and solvent, the expected spectral characteristics are described below.



Technique	Availability	Expected Characteristics
<sup>1</sup> H NMR	Spectrum available[13][14]	Three signals in the aromatic region (approx. 7.0-9.0 ppm). Due to the electronegativity of the nitrogen and halogen substituents, the proton adjacent to the nitrogen (H-6) is expected to be the most deshielded (highest ppm). The other two protons (H-3 and H-4) will appear as doublets or doublets of doublets, with coupling constants typical for pyridyl systems.
<sup>13</sup> C NMR	Data mentioned[13]	Five signals are expected in the aromatic region. The carbon atom attached to the nitrogen (C-2) and the carbon attached to iodine (C-5) will be significantly influenced by the substituents. Pyridine C-2 carbons typically appear around 150 ppm.[15]
Infrared (IR)	Spectra available[1]	The spectrum will be dominated by aromatic C-H stretching vibrations above 3000 cm <sup>-1</sup> and aromatic ring C=C and C=N stretching vibrations in the 1600-1400 cm <sup>-1</sup> region.[16] C-Br and C-I stretching vibrations will appear in the fingerprint region (< 1000 cm <sup>-1</sup> ).
Mass Spec. (MS)	Spectrum available[13]	The molecular ion peak (M <sup>+</sup> ) will be observed at m/z $\approx$ 283



and 285, reflecting the isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br in a ~1:1 ratio).[17]

Common fragmentation would involve the loss of the halogen atoms (Br or I) or the entire pyridine ring fragmentation.[18]
[19]

# **Experimental Protocols**Synthesis Protocols

Two common laboratory-scale synthesis methods for **2-Bromo-5-iodopyridine** are outlined below.

Method 1: From 2-Amino-5-iodopyridine (Sandmeyer-type Reaction)

This protocol involves the diazotization of an amino group, followed by its substitution with a bromide.

#### Materials:

- 2-Amino-5-iodopyridine
- Bromine (Br<sub>2</sub>)
- 48% aqueous hydrobromic acid (HBr)
- Sodium nitrite (NaNO<sub>2</sub>)
- Sodium hydroxide (NaOH)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- · Ice bath



## Procedure:

- Dissolve 2-amino-5-iodopyridine (5 g, 20 mmol) in 48% aqueous HBr (10 mL) in a flask cooled with an ice bath.[10]
- Slowly add bromine (3 mL) dropwise to the mixture, maintaining a low temperature.[10]
- Add a solution of sodium nitrite (3.4 g in 5 mL of water) dropwise, ensuring the reaction temperature does not exceed 15 °C.[10]
- After the addition is complete, carefully add a solution of sodium hydroxide (16 g in 40 mL of water). A brown solid should precipitate.[10]
- Extract the product from the reaction mixture with dichloromethane (50 mL).[10]
- Combine the organic phases, wash with water and then with saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product. A typical yield is around 78%.[10]



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Caption: Workflow for the synthesis of **2-Bromo-5-iodopyridine** from 2-Amino-5-iodopyridine.

Method 2: From 2,5-Dibromopyridine (Halogen Exchange)

This method utilizes regioselective lithiation followed by quenching with iodine.

Materials:



- 2,5-Dibromopyridine
- n-Butyllithium (n-BuLi) in hexanes
- Iodine (I<sub>2</sub>)
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Dry ice/acetone bath

#### Procedure:

- Dissolve 2,5-dibromopyridine in anhydrous THF under an inert atmosphere (e.g., Argon).
- Cool the solution to -78 °C using a dry ice/acetone bath.[1]
- Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise. The reaction exhibits high regioselectivity, with lithium-halogen exchange occurring preferentially at the 5-position.[1]
- After stirring at -78 °C, add a solution of iodine in anhydrous THF.
- Allow the reaction to warm to room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.[1]
- Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer, concentrate, and purify the crude product, typically by column chromatography or recrystallization.

## **Key Applications in Research & Drug Development**

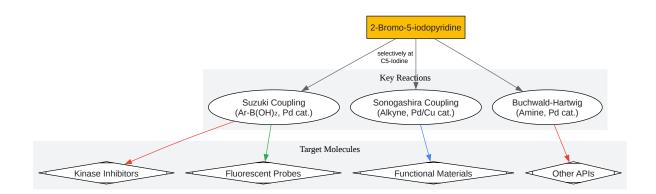
**2-Bromo-5-iodopyridine** serves as a pivotal building block in organic synthesis due to its two distinct halogen atoms, which can be functionalized selectively. The C-I bond is more reactive



towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for sequential modifications.

## **Primary Applications:**

- Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura and Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups at the 5-position.[1] The remaining bromide at the 2-position can then be used for a subsequent coupling reaction.
- Medicinal Chemistry: It is a key intermediate for the synthesis of complex molecules with therapeutic potential. Notably, it is used in the development of non-nucleoside adenosine kinase inhibitors and tyrosine kinase inhibitors, which are targets in cancer chemotherapy. [13][20][21]
- Materials Science: The rigid pyridine core and its ability to be readily functionalized make it a
  valuable precursor for creating fluorescent compounds and organic electronic materials.[13]



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Caption: Applications of **2-Bromo-5-iodopyridine** in synthesis.



## **General Protocol: Suzuki-Miyaura Cross-Coupling**

This protocol provides a general workflow for the palladium-catalyzed coupling of **2-Bromo-5-iodopyridine** with an arylboronic acid at the 5-position.

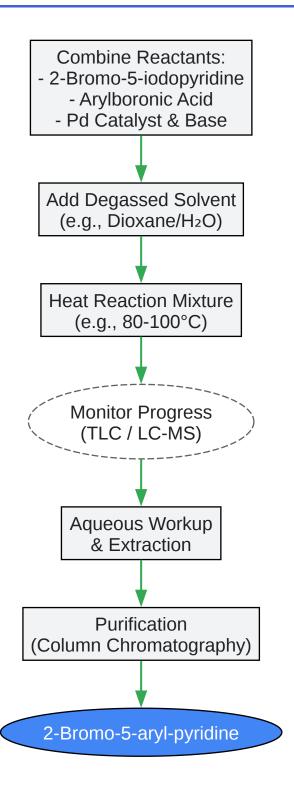
#### Materials:

- 2-Bromo-5-iodopyridine (1.0 equiv)
- Arylboronic acid (1.1-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, 2-3 equiv)
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

### Procedure:

- To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-iodopyridine, the arylboronic acid, the palladium catalyst, and the base.[22]
- Add the degassed solvent system (e.g., dioxane/water 4:1).[22]
- Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by TLC or LC-MS.[7][22]
- Upon completion, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
- Dry the organic layer, concentrate, and purify the product by column chromatography on silica gel.





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Caption: Generalized workflow for a Suzuki cross-coupling reaction.

## Safety and Handling



**2-Bromo-5-iodopyridine** is considered hazardous and requires careful handling in a laboratory setting.[5]

- Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[9]
   [12]
- Signal Word: Danger / Warning.[9][12]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[4] Use a dust mask or handle in a fume hood to avoid inhaling dust.[5][9]
- Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.[5][6]
   Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The compound is light-sensitive and should be protected from light.[6] Keep away from strong oxidizing agents and strong bases.[5]

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